MS7972 was identified through a structure-based drug discovery approach aimed at finding small-molecule inhibitors that could disrupt the association between p53 and CBP. The compound belongs to a broader category of bromodomain inhibitors, which are being explored for their therapeutic potential in various diseases, including cancer. Its classification falls under the category of epigenetic modulators, specifically targeting bromodomain-containing proteins.
The synthesis of MS7972 involves several steps that typically include:
MS7972 has a complex molecular structure characterized by:
MS7972 participates in several key interactions:
The mechanism by which MS7972 exerts its effects involves:
The physical properties of MS7972 include:
Chemical properties include:
MS7972 has significant potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: